The Discovery and Origin of C-Reactive Protein: A Technical Guide
The Discovery and Origin of C-Reactive Protein: A Technical Guide
Introduction
C-Reactive Protein (CRP) stands as a cornerstone in the clinical assessment of inflammation. Its discovery nearly a century ago marked a pivotal moment in our understanding of the acute-phase response, the body's innate reaction to infection, tissue injury, and other inflammatory stimuli. This guide provides a detailed exploration of the seminal discovery of CRP and delves into the intricate cellular and molecular origins of this crucial protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with current molecular insights to offer a comprehensive understanding of CRP's fundamental biology.
Part 1: The Discovery of a Precipitating Substance
The Serendipitous Finding in the Avery Laboratory
In 1930, within the esteemed laboratories of the Rockefeller Institute, a significant discovery was made by physicians William S. Tillett and Thomas Francis, Jr.[1][2]. At the time, the laboratory, under the leadership of Oswald T. Avery, was a hub of intensive research focused on Streptococcus pneumoniae (pneumococcus), a bacterium responsible for a significant number of pneumonia cases, a leading cause of death in that era.[3][4]
The initial observation was unassuming. Tillett and Francis noted that the serum from patients in the acute phase of pneumococcal pneumonia contained a substance that formed a precipitate when mixed with a non-protein somatic fraction of the pneumococcus bacteria.[5][6] This fraction, which they termed "Fraction C," was later identified as the C-polysaccharide of the pneumococcal cell wall.[3][7]
The key finding, published in their 1930 paper in the Journal of Experimental Medicine, was that this precipitating reaction was transient.[5][6] It was present during the acute illness but disappeared as the patients recovered.[5] This observation was the first indication of a dynamic physiological response to infection, a concept that would later be termed the acute-phase response.
Experimental Protocol: The Precipitin Reaction
The original method employed by Tillett and Francis was a classic precipitin test. While the exact modern equivalent would involve more refined techniques, the foundational steps can be outlined as follows:
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Preparation of "Fraction C" (C-polysaccharide):
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Serum Collection:
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Blood samples were collected from patients diagnosed with lobar pneumonia at various stages of their illness (acute phase and convalescence).[5]
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The blood was allowed to clot, and the serum was separated.
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-
The Precipitin Test:
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In a small test tube, a small volume of the patient's serum was carefully layered over an equal volume of the prepared "Fraction C" solution.
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The interface between the two liquids was observed for the formation of a visible precipitate, which appeared as a cloudy ring.
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The reaction was graded based on the density of the precipitate.
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The genius of this experimental design lay in its simplicity and the correlation of the results with the clinical state of the patient. The presence of the precipitate was a clear indicator of the acute inflammatory state.
From "Fraction C" to C-Reactive Protein
Initially, the nature of this precipitating substance was unknown, and it was simply referred to by its reactivity with "Fraction C."[7][9] It was later, through the work of Avery, Maclyn McCarty, and others, that this substance was identified as a protein and formally named C-reactive protein.[10][11] They further established that CRP was not an antibody specific to pneumococcus but rather a non-specific "acute-phase reactant" that appeared in the blood in response to a variety of inflammatory stimuli.[10]
Extra-Hepatic Sources of CRP
While the liver is the primary production site, research has shown that other cell types can also synthesize CRP, albeit at much lower levels. [12]These extra-hepatic sources include:
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Smooth muscle cells [12]* Macrophages [12]* Endothelial cells [12]* Lymphocytes [12]* Adipocytes (fat cells) [12][13] The contribution of these local sources to the overall circulating CRP level is thought to be minimal. [14]However, the localized production of CRP at sites of inflammation, such as in atherosclerotic plaques, may have important implications for the pathophysiology of various diseases. [15]
Summary of CRP Characteristics
| Characteristic | Description | References |
| Year of Discovery | 1930 | [10][16] |
| Discoverers | William S. Tillett & Thomas Francis, Jr. | [1][2] |
| Primary Site of Synthesis | Hepatocytes (Liver) | [7][17] |
| Primary Inducer | Interleukin-6 (IL-6) | [9][18] |
| Synergistic Inducers | IL-1β, TNF-α | [19][20] |
| Protein Family | Pentraxin | [7][10] |
| Structure | Pentameric (five identical subunits) | [9][21] |
| Plasma Half-life | Approximately 19 hours | [7][16] |
Conclusion
The journey of C-Reactive Protein from a curious precipitating factor in the serum of pneumonia patients to a ubiquitous biomarker of inflammation is a testament to the power of scientific inquiry. Its discovery by Tillett and Francis laid the groundwork for our understanding of the acute-phase response. Subsequent research has elucidated the intricate molecular mechanisms governing its production, with the liver acting as the central manufacturing hub under the command of a cytokine network led by IL-6. For researchers and drug development professionals, a deep appreciation of CRP's discovery and origin provides a critical foundation for its application in diagnostics, disease monitoring, and the development of novel anti-inflammatory therapeutics.
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